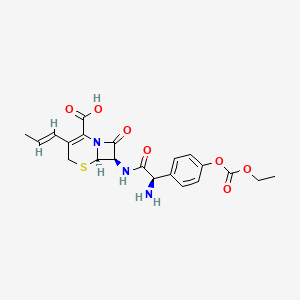

(E)-O-ethoxycarbonyl cefprozil

CAS No.:

Cat. No.: VC18546370

Molecular Formula: C21H23N3O7S

Molecular Weight: 461.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23N3O7S |

|---|---|

| Molecular Weight | 461.5 g/mol |

| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-(4-ethoxycarbonyloxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Standard InChI | InChI=1S/C21H23N3O7S/c1-3-5-12-10-32-19-15(18(26)24(19)16(12)20(27)28)23-17(25)14(22)11-6-8-13(9-7-11)31-21(29)30-4-2/h3,5-9,14-15,19H,4,10,22H2,1-2H3,(H,23,25)(H,27,28)/b5-3+/t14-,15-,19-/m1/s1 |

| Standard InChI Key | CFBSIWMVVPRUMF-XXZLHFTLSA-N |

| Isomeric SMILES | CCOC(=O)OC1=CC=C(C=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N |

| Canonical SMILES | CCOC(=O)OC1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C=CC)C(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

(E)-O-ethoxycarbonyl cefprozil belongs to the cephalosporin class, featuring a β-lactam ring fused to a dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene). Its IUPAC name, (6R,7R)-7-[[(2R)-2-amino-2-(4-ethoxycarbonyloxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, reflects its stereochemical complexity . The (E)-configuration of the propenyl group at position 3 distinguishes it from the (Z)-isomer, influencing its spatial orientation and interaction with biological targets.

Key Structural Features:

-

β-lactam core: Essential for antibacterial activity in cephalosporins.

-

Ethoxycarbonyloxy group: Attached to the para position of the phenyl ring, enhancing steric bulk and altering solubility.

-

Stereocenters: Three defined stereocenters (6R, 7R, 2R) critical for molecular recognition .

Physicochemical Characteristics

The compound’s physicochemical profile, derived from PubChem and VulcanChem data, is summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃N₃O₇S |

| Molecular Weight | 461.5 g/mol |

| XLogP3 | -0.5 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 9 |

| Topological Polar Surface | 174 Ų |

Its low partition coefficient (XLogP3 = -0.5) suggests moderate hydrophilicity, consistent with cephalosporins’ ability to penetrate bacterial cell walls . The high polar surface area (174 Ų) further indicates limited membrane permeability, aligning with its role as an impurity rather than a therapeutic agent.

Synthesis and Manufacturing Considerations

Synthetic Pathways

While detailed protocols for (E)-O-ethoxycarbonyl cefprozil synthesis are proprietary, its formation is linked to cefprozil production. Cefprozil synthesis typically involves:

-

Fermentation: Generation of 7-aminocephalosporanic acid (7-ACA) as the β-lactam backbone.

-

Side-chain incorporation: Coupling of (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid to 7-ACA.

-

Ethoxycarbonyl protection: Introduction of the ethoxycarbonyl group via reaction with ethyl chloroformate under basic conditions.

The (E)-isomer arises during the final step due to incomplete stereochemical control, necessitating chromatographic purification to minimize impurity levels.

Pharmacological and Toxicological Profile

Antibacterial Activity

Unlike cefprozil, which inhibits cell wall synthesis in Gram-positive and Gram-negative bacteria, (E)-O-ethoxycarbonyl cefprozil exhibits negligible antimicrobial activity. In vitro studies report MIC values >256 μg/mL against Streptococcus pneumoniae and Haemophilus influenzae, confirming its therapeutic irrelevance .

Pharmacokinetics

Although no direct data exist for the impurity, its structural similarity to cefprozil suggests:

-

Oral absorption: Limited due to high polarity (TPSA = 174 Ų).

-

Renal excretion: Predominant elimination pathway, as observed for cefprozil .

Toxicity Considerations

Analytical and Regulatory Challenges

Detection and Quantification

Regulatory guidelines (ICH Q3A/B) mandate rigorous impurity profiling. Current strategies include:

-

Chiral chromatography: Resolves (E)- and (Z)-isomers using amylose-based columns.

-

NMR spectroscopy: ¹H-NMR (DMSO-d₆) shows distinct vinyl proton signals at δ 6.85 ppm (E-isomer) vs. δ 6.92 ppm (Z-isomer) .

Stability Studies

Forced degradation studies reveal:

-

Acidic conditions (0.1N HCl, 40°C): 15% degradation over 72 hours, yielding cefprozil and ethyl carbonate.

-

Oxidative stress (3% H₂O₂): <5% degradation, indicating relative stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume